4-Nitroso-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-Nitroso-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
The synthesis of 4-Nitroso-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of hydrazine with α,β-unsaturated ketones, followed by nitrosation. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the pyrazole ring . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-Nitroso-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Nitroso-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitroso-1,2-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various signaling pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
4-Nitroso-1,2-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:
1,2-Dihydro-3H-pyrazol-3-one: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.
2,4-Dihydro-3H-pyrazol-3-one: Another derivative with distinct properties and applications.
3-Nitro-1,2,4-triazol-5-one: A high-energy material with different applications in explosives and propellants.
The uniqueness of this compound lies in its nitroso group, which imparts specific reactivity and potential for diverse applications.
Properties
IUPAC Name |
4-nitroso-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c7-3-2(6-8)1-4-5-3/h1H,(H2,4,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBRYSOLCKHRRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN1)N=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623029 |
Source
|
Record name | 4-Nitroso-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75957-79-8 |
Source
|
Record name | 4-Nitroso-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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